molecular formula C16H14N2OS B2980352 N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide CAS No. 922966-56-1

N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide

Cat. No.: B2980352
CAS No.: 922966-56-1
M. Wt: 282.36
InChI Key: BNIHTSDWKVKODJ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

  • Corrosion Inhibition : Benzothiazole derivatives have been shown to act as effective corrosion inhibitors for carbon steel in acidic environments. Hu et al. (2016) demonstrated that certain benzothiazole derivatives provide stability and high inhibition efficiencies against steel corrosion, suggesting potential industrial applications (Hu et al., 2016).

  • Antiproliferative Activity : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Corbo et al. (2016) found that these compounds exhibit inhibitory effects on cell growth, making them potential candidates for cancer treatment (Corbo et al., 2016).

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Their findings suggest potential applications in developing selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

  • Cancer Treatment : González-Álvarez et al. (2013) explored the DNA binding, cleavage, genotoxicity, and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes containing benzothiazole derivatives. These complexes demonstrated significant antiproliferative activity, particularly against colon adenocarcinoma and leukemia cells (González-Álvarez et al., 2013).

  • Anticonvulsant Activity : Senthilraja and Alagarsamy (2012) synthesized and investigated thiazolidin-4-ones as anticonvulsants. These compounds showed significant anticonvulsant activities, highlighting their potential in epilepsy treatment (Senthilraja & Alagarsamy, 2012).

  • Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with significant antimicrobial activity against various bacterial and fungal strains. These compounds showed potential as novel antimicrobial agents (Bikobo et al., 2017).

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-3-4-12(7-11(10)2)16(19)18-13-5-6-14-15(8-13)20-9-17-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIHTSDWKVKODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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